molecular formula C20H20ClN5O2 B15006915 3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one

3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one

Cat. No.: B15006915
M. Wt: 397.9 g/mol
InChI Key: NBQZZMQMYBVCCQ-UHFFFAOYSA-N
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Description

3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a triazine ring with a benzazocinone framework, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of the furan-2-ylmethyl group through nucleophilic substitution. The final step involves the cyclization of the intermediate to form the benzazocinone framework under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazine ring can be reduced to form dihydrotriazines.

    Substitution: The chlorine atom on the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furanones, dihydrotriazines, and substituted triazines, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests potential for diverse interactions.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: A diuretic with a similar furan-2-ylmethyl group.

    Chlorotriazines: Compounds with a triazine ring and chlorine substitution.

    Benzazocinones: Compounds with a benzazocinone framework.

Uniqueness

3-{4-chloro-6-[(furan-2-ylmethyl)amino]-1,3,5-triazin-2-yl}-2,3,4,5,6,6a-hexahydro-1,5-methano-3-benzazocin-7(1H)-one is unique due to its combination of a triazine ring, furan-2-ylmethyl group, and benzazocinone framework. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20ClN5O2

Molecular Weight

397.9 g/mol

IUPAC Name

11-[4-chloro-6-(furan-2-ylmethylamino)-1,3,5-triazin-2-yl]-11-azatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C20H20ClN5O2/c21-18-23-19(22-9-14-3-2-6-28-14)25-20(24-18)26-10-12-7-13(11-26)15-4-1-5-17(27)16(15)8-12/h1-6,12-13,16H,7-11H2,(H,22,23,24,25)

InChI Key

NBQZZMQMYBVCCQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C(=O)C=CC=C3C1CN(C2)C4=NC(=NC(=N4)NCC5=CC=CO5)Cl

Origin of Product

United States

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